![molecular formula C18H24N2O3 B4746231 N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide](/img/structure/B4746231.png)
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide, also known as TTA-390, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. TTA-390 has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide exerts its pharmacological effects by activating PPARs, which are a group of nuclear receptors that regulate gene expression involved in various physiological processes, including lipid and glucose metabolism, inflammation, and cell proliferation. N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide specifically activates PPARγ, which is predominantly expressed in adipose tissue and plays a critical role in regulating insulin sensitivity and glucose metabolism.
Biochemical and physiological effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects. In cancer research, N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to induce cell cycle arrest and apoptosis in breast cancer cells by regulating the expression of genes involved in cell cycle progression and apoptosis. In diabetic research, N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to improve insulin sensitivity and glucose metabolism by increasing the expression of genes involved in glucose uptake and utilization. In inflammation research, N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide in lab experiments is its specificity for PPARγ activation, which allows for the investigation of the specific effects of PPARγ activation on various physiological processes. However, one of the limitations of using N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide in lab experiments is its potential off-target effects, which may complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the research on N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide. One direction is to investigate the potential therapeutic applications of N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective PPARγ agonists based on the structure of N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide. Additionally, the development of novel drug delivery systems for N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide may improve its pharmacokinetic and pharmacodynamic properties and enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In diabetic research, N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to improve insulin sensitivity and glucose metabolism by activating PPARγ. In inflammation research, N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-ethylphenoxy)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-6-13-7-9-14(10-8-13)22-12(2)17(21)19-16-11-15(23-20-16)18(3,4)5/h7-12H,6H2,1-5H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXZJOQTCKVUTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NOC(=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.